N-(2-bromophenyl)-2-ethylhexanamide
Description
N-(2-bromophenyl)-2-ethylhexanamide (CAS: Unreported in evidence) is a brominated aromatic amide featuring a 2-ethylhexanamide chain linked to a 2-bromophenyl group.
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H20BrNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
UGWJSKHHKANLGG-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Br |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural differences and similarities among N-(2-bromophenyl)-2-ethylhexanamide and related compounds:
Key Observations :
- Amide Chain : The 2-ethylhexanamide chain enhances lipophilicity compared to shorter chains (e.g., acetamide in or acrylamide in ), likely improving membrane permeability but possibly reducing aqueous solubility.
- Substituent Effects: Electron-withdrawing groups (e.g., bromine) versus electron-donating groups (e.g., methoxy in or amino in ) modulate electronic density on the phenyl ring, affecting reactivity and interactions with biological targets.
Antiproliferative Activity
- The acrylamide derivative (12d) with a 2-bromophenyl group exhibited 3-fold higher potency than STI-571 in inhibiting K562 leukemia cell proliferation . While the target compound lacks an acrylamide moiety, its ethylhexanamide chain may confer prolonged metabolic stability, warranting investigation in cancer models.
Antimicrobial Potential
- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () shares structural motifs with benzylpenicillin, suggesting possible β-lactam-like antimicrobial activity. The target compound’s bromine and ethylhexanamide chain could enhance penetration into bacterial membranes.
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